

Technical Guide: Synthesis and Characterization of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of **1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine**. This compound is a key intermediate in the development of various pharmaceuticals, notably as a precursor to triazole antifungal agents like Itraconazole and Posaconazole.^[1] This guide details a common and effective synthetic pathway, outlines rigorous characterization protocols, and presents key physical and chemical data in a structured format. The inclusion of process diagrams generated using Graphviz (DOT language) offers a clear visual representation of the experimental workflows.

Introduction

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is an unsymmetrical N,N'-diarylpiperazine derivative of significant interest in medicinal chemistry. Its structural motif is a core component of several active pharmaceutical ingredients (APIs). The synthesis of such unsymmetrical diarylpiperazines can be challenging, often requiring multi-step procedures to ensure regioselectivity. The method detailed herein focuses on a reliable approach involving the nucleophilic aromatic substitution (S_NAr) reaction between 1-(4-methoxyphenyl)piperazine and

an activated aryl halide, p-chloronitrobenzene.[1][2] The electron-withdrawing nitro group on the second aromatic ring facilitates this key bond-forming step. Subsequent characterization is crucial to confirm the identity and purity of the synthesized intermediate, ensuring its suitability for further stages of drug development.

Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

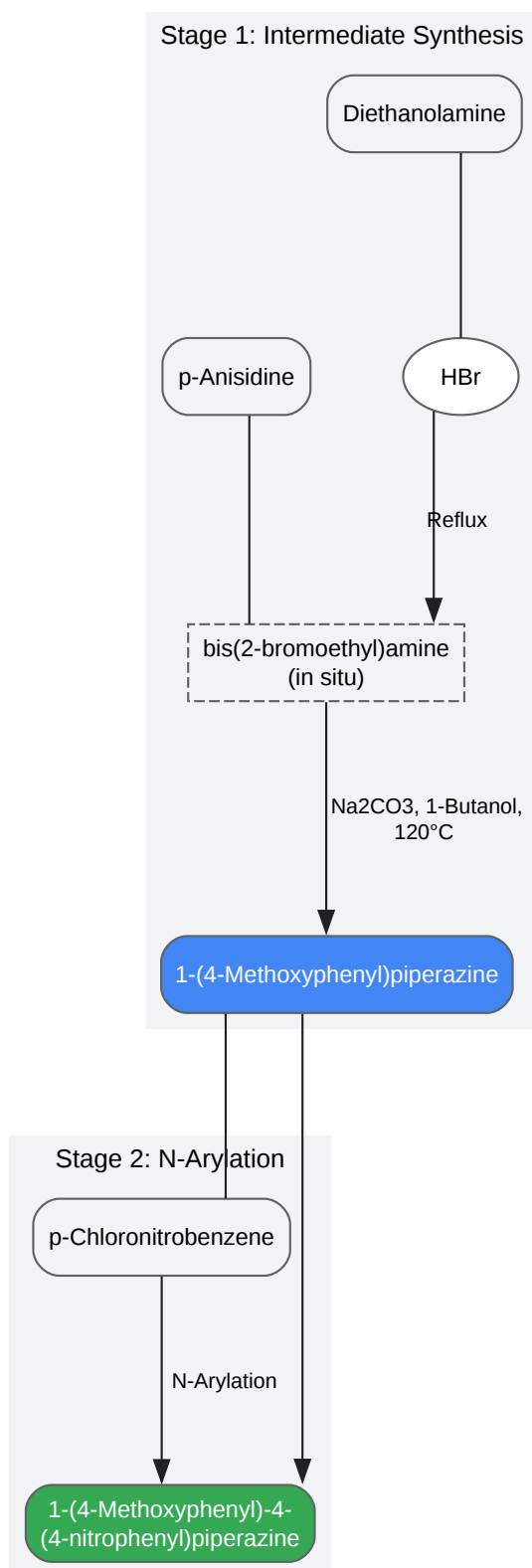
The synthesis is typically achieved in two main stages: the formation of the monosubstituted piperazine, 1-(4-methoxyphenyl)piperazine, followed by the N-arylation to yield the final product.

Synthesis of the Intermediate: 1-(4-Methoxyphenyl)piperazine

A common route to this intermediate involves the reaction of p-anisidine with a bis(2-haloethyl)amine equivalent, which can be generated in situ from diethanolamine.[1][2]

N-Arylation to form 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

The final step is a nucleophilic aromatic substitution reaction.



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Caption: Synthetic pathway of **1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine**.

Experimental Protocols

Synthesis of 1-(4-Methoxyphenyl)piperazine

This protocol is based on a one-pot synthesis method starting from diethanolamine.^[2]

- In-situ formation of bis(2-bromoethyl)amine: To a flask charged with diethanolamine (0.26 mol), slowly add hydrobromic acid (48%, 0.5 mol) over 1 hour with stirring.
- Reflux the reaction mixture for 12 hours.
- Distill off the excess HBr. The crude product is used directly in the next step.
- Cyclization: To the flask containing the crude product, add p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 1-butanol (80 mL) under a dry nitrogen atmosphere.
- Heat the mixture at 120°C for 5 hours.
- Add another portion of sodium carbonate (0.13 mol) and continue to heat for an additional 24 hours.
- Work-up and Isolation: Cool the reaction to room temperature. Wash the suspension twice with 100 mL of water.
- Adjust the pH of the organic layer to 12 with sodium hydroxide solution and wash with saturated brine.
- Adjust the pH of the combined organic layers to 5 with concentrated HCl to precipitate the hydrochloride salt.
- Distill off the water and 1-butanol. Recrystallize the resulting HCl salt from ethanol.
- Neutralize the salt with a base to obtain 1-(4-methoxyphenyl)piperazine and dry under vacuum.

Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

This procedure describes the N-arylation of the intermediate.[\[1\]](#)[\[2\]](#)

- **Reaction Setup:** In a round-bottom flask, dissolve 1-(4-methoxyphenyl)piperazine in a suitable solvent such as 1-butanol.
- Add p-chloronitrobenzene and a base (e.g., sodium carbonate).
- **Reaction:** Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.
- **Work-up and Purification:** After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the title compound as a yellowish solid.[\[3\]](#)

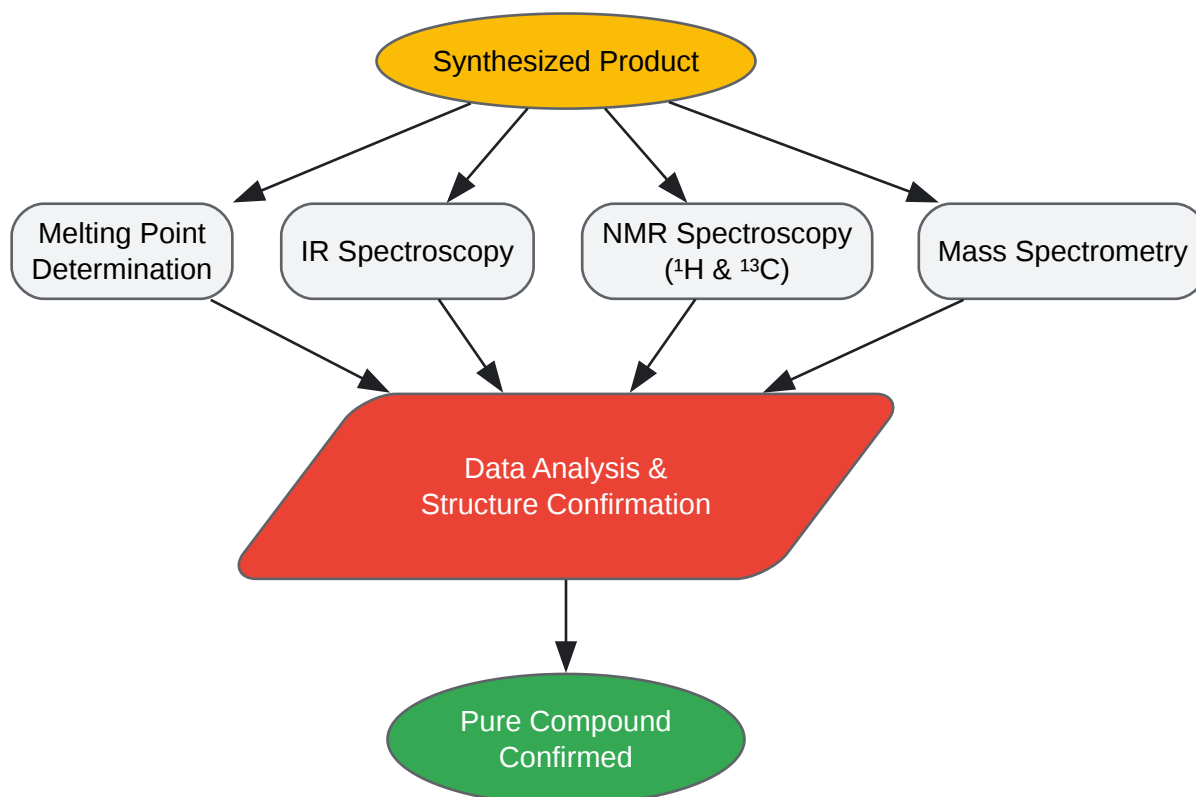
Characterization Data

The identity and purity of the synthesized **1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine** are confirmed through various analytical techniques.

Property	Value
Molecular Formula	C ₁₇ H ₁₉ N ₃ O ₃
Molecular Weight	313.35 g/mol [4] [5]
Appearance	Yellowish crystalline powder [3]
Melting Point	160-165 °C [3] or 189-190 °C [6]
Solubility	Slightly soluble in water; soluble in ethanol, DMSO, acetone, and chloroform. [3] [6]
Purity (Typical)	≥97-98% [3] [7]

Note: The discrepancy in melting point values may be due to different crystalline forms or measurement conditions.

Characterization Protocols



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Caption: General workflow for the characterization of the synthesized compound.

Melting Point Determination

The melting point is determined using a standard melting point apparatus. A small amount of the dried, crystalline product is packed into a capillary tube and heated slowly. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- **Sample Preparation:** A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an ATR accessory.
- **Data Acquisition:** The sample is scanned over the range of 4000-400 cm^{-1} .
- **Analysis:** The resulting spectrum is analyzed for characteristic absorption bands, such as C-H (aromatic and aliphatic), C=C (aromatic), N-O (nitro group), and C-O-C (ether) stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are employed to elucidate the detailed molecular structure.

- **Sample Preparation:** The sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- **Data Acquisition:** Both ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer.
- **Analysis:**
 - ^1H NMR: Chemical shifts, integration, and splitting patterns are analyzed to identify the number and connectivity of protons. Expect signals for the methoxy group, the eight piperazine protons, and the aromatic protons on both rings.
 - ^{13}C NMR: The number of signals and their chemical shifts are analyzed to confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
- **Data Acquisition:** The mass-to-charge ratio (m/z) of the molecular ion ($[\text{M}+\text{H}]^+$) is measured.

- Analysis: The observed molecular ion peak should correspond to the calculated molecular weight of the compound (313.35 g/mol). The predicted m/z for the $[M+H]^+$ adduct is approximately 314.15.[8]

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of **1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine**. The provided protocols for synthesis and characterization serve as a comprehensive resource for researchers in the field of medicinal and organic chemistry. Adherence to these procedures will allow for the reliable production and verification of this important pharmaceutical intermediate, facilitating its use in the discovery and development of new therapeutic agents.

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